5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2S/c1-8-17-11(7-21-8)12(19)18-3-2-10(6-18)20-13-15-4-9(14)5-16-13/h4-5,7,10H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCGEDVNXYAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines.
Pyrrolidine Attachment: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with pyrrolidine under basic conditions.
Pyrimidine Ring Formation: The final step involves the coupling of the brominated pyrimidine with the thiazole-pyrrolidine intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Pyrimidine Ring
The bromine atom at the 5-position of the pyrimidine ring serves as a reactive site for substitution. This reaction is facilitated by electron-withdrawing effects from the adjacent nitrogen atoms in the pyrimidine ring.
Key Reactions:
Research Findings :
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Suzuki coupling yields exceed 75% for electron-deficient arylboronic acids due to enhanced electrophilicity at the 5-position .
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Steric hindrance from the bulky pyrrolidinyl-thiazole substituent reduces reactivity in Ullmann couplings compared to simpler pyrimidines.
Functionalization of the Pyrrolidinyl Ether Linkage
The ether oxygen in the pyrrolidine ring can participate in hydrogen bonding or act as a weak nucleophile under acidic conditions.
Key Reactions:
Research Findings :
-
The ether bond remains stable under neutral or basic conditions but undergoes slow hydrolysis in concentrated HCl .
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Coordination with Lewis acids like BH<sub>3</sub> modifies solubility but does not disrupt the pyrimidine-thiazole core.
Reactivity of the 2-Methylthiazole-4-Carbonyl Group
The thiazole carbonyl group undergoes nucleophilic acyl substitution, while the methyl group directs electrophilic attacks to the 5-position of the thiazole ring.
Key Reactions:
Research Findings :
-
Amide derivatives exhibit enhanced bioavailability compared to the parent compound, as shown in pharmacokinetic studies .
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Bromination at the thiazole 5-position proceeds regioselectively due to electron-donating effects from the methyl group .
Multi-Component Reactions
The compound participates in tandem reactions leveraging multiple functional groups:
Example :
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Step 1 : Suzuki coupling at the pyrimidine Br with 4-fluorophenylboronic acid.
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Step 2 : Bromination of the thiazole ring with NBS.
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Product : 5-(4-Fluorophenyl)-2-{[1-(5-bromo-2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine.
Applications :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a brominated pyrimidine ring connected to a thiazole and pyrrolidine moiety. The synthesis typically involves several steps, including:
- Formation of the Thiazole Moiety : This is achieved through reactions involving thiazole derivatives and heterocyclic amines.
- Pyrrolidine Attachment : Nucleophilic substitution reactions introduce the pyrrolidine ring.
- Pyrimidine Ring Formation : A palladium-catalyzed cross-coupling reaction finalizes the compound's structure.
Medicinal Chemistry
5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for new therapeutic agents.
Biological Studies
Research has shown that this compound can interact with enzymes and receptors, influencing biochemical pathways related to cell signaling and metabolism. Its potential applications include:
- Anticancer Agents : Studies indicate that similar brominated pyrimidine derivatives exhibit anticancer properties by targeting specific cancer cell pathways .
- Antimicrobial Activity : Compounds related to this structure have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .
Case Study 1: Anticancer Evaluation
In a study evaluating novel bromopyrimidine analogs, researchers synthesized various derivatives, including those similar to this compound. The compounds were tested against cancer cell lines, revealing significant cytotoxic effects indicative of their potential as anticancer agents .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of brominated pyrimidines demonstrated that these compounds effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Streptococcus faecalis. The findings suggest that derivatives of this compound could serve as leads for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiazole: Shares the brominated thiazole moiety but lacks the pyrimidine and pyrrolidine rings.
2-Methylthiazole: Similar thiazole structure but without the bromine and additional rings.
Uniqueness
5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of a brominated pyrimidine ring with a thiazole and pyrrolidine moiety, offering distinct chemical and biological properties .
Biological Activity
5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18BrN3OS, with a molecular weight of 344.27 g/mol. The compound features a brominated pyrimidine ring linked to a thiazole-containing pyrrolidine moiety through an ether linkage.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BrN3OS |
| Molecular Weight | 344.27 g/mol |
| IUPAC Name | 5-bromo-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxypyrimidine |
| InChI Key | GDJAYVOJONCFPZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes, particularly those involved in inflammatory pathways.
- Protein-Ligand Interactions : It can bind to proteins, altering their conformation and potentially inhibiting their function.
- Cell Signaling Modulation : By influencing signaling pathways, it may affect cellular processes such as proliferation and apoptosis.
Anti-inflammatory Activity
A study focused on pyrimidine derivatives demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects. For instance, derivatives showed selective inhibition of COX-2 with IC50 values ranging from 1.03 to 1.71 μM, indicating potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Research into related pyrimidine compounds has shown promising anticancer properties. For example, certain derivatives demonstrated potent inhibition of cell proliferation in cancer cell lines, suggesting that the thiazole moiety may enhance the anticancer activity through improved binding affinity to target proteins involved in tumor growth .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may possess neuroprotective properties by modulating oxidative stress pathways . This could be particularly beneficial in neurodegenerative diseases where oxidative stress plays a critical role.
In Vivo Studies
In vivo experiments using animal models have indicated that compounds with similar structures can reduce inflammation markers significantly. For example, specific derivatives were shown to decrease serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse modifications that can enhance its biological activity. The thiazole ring is particularly important for increasing lipophilicity and improving cellular uptake .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution between 5-bromo-2-chloropyrimidine and pyrrolidine derivatives. Reactions typically employ a base (e.g., triethylamine) in solvents like acetonitrile under reflux. For scalability, continuous flow reactors enhance yield and reduce side reactions . Heterocyclic intermediates, such as the 2-methyl-1,3-thiazole-4-carbonyl group, may require multi-component reactions using catalysts like l-proline for efficient coupling .
Q. What spectroscopic techniques are recommended for characterizing the compound’s purity and structure?
- Methodological Answer:
- NMR (1H/13C): Assigns proton environments (e.g., pyrrolidine methine at δ ~3.5–4.5 ppm) and carbon frameworks (pyrimidine C-Br at ~160 ppm) .
- HRMS: Confirms molecular weight (e.g., [M+H]+ at m/z 410.02) .
- IR: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations (~1500–1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental structural data for this compound?
- Methodological Answer:
- High-resolution X-ray crystallography: Determines precise bond angles (e.g., C15—C10—C11—C12 torsion: 119.2°) and unit cell parameters (e.g., triclinic P1 with a = 6.9709 Å, b = 11.6500 Å) .
- SHELXL refinement: Validates structural models by minimizing R factors (e.g., R = 0.024) .
- DFT calculations: Compare optimized geometries (e.g., dihedral angles) with crystallographic data to refine force fields .
Q. How should one design structure-activity relationship (SAR) studies to explore the thiazole-pyrrolidine moiety’s role in bioactivity?
- Methodological Answer:
- Analog synthesis: Modify thiazole substituents (e.g., 2-methyl vs. trifluoromethyl) and pyrrolidine linkage (e.g., oxy vs. methoxy) .
- Biological assays: Test inhibition profiles against target enzymes (e.g., kinases) using IC50 measurements.
- Molecular docking: Correlate crystallographic data (e.g., N5—C13—C14 angle: 122.77°) with binding affinity predictions .
Q. What methodologies are critical for analyzing the compound’s conformational dynamics in solution versus solid state?
- Methodological Answer:
- Solid-state analysis: Use X-ray diffraction (e.g., α = 114.969°, β = 103.303°) and solid-state NMR to assess rigidity .
- Solution dynamics: Employ variable-temperature NMR to study pyrrolidine ring puckering and NOESY for proximity mapping.
- Molecular dynamics simulations: Validate torsional flexibility (e.g., C10—C15—C14—C13 dihedral: −178.92°) against experimental data .
Data Contradiction Analysis
Q. How should conflicting reactivity data (e.g., unexpected byproducts in substitution reactions) be addressed?
- Methodological Answer:
- Mechanistic studies: Use LC-MS to track intermediates and identify side reactions (e.g., bromide displacement vs. ring opening).
- Kinetic profiling: Vary reaction conditions (temperature, solvent polarity) to isolate competing pathways .
- Crystallographic validation: Confirm regioselectivity of substitution (e.g., pyrimidine C2 vs. C4 reactivity) .
Experimental Design Considerations
Q. What strategies optimize the synthesis of analogs for high-throughput screening?
- Methodological Answer:
- Parallel synthesis: Employ automated platforms to vary substituents (e.g., bromine → chlorine, methyl → ethyl) .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 column, 0.1% TFA modifier) .
- Quality control: Validate purity (>95%) via UPLC-PDA and confirm stereochemistry with chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
